Europium(III) trifluoromethanesulfonate

Overview

Description

Preparation Methods

Europium(III) trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with europium metal. This reaction is typically carried out in an anhydrous organic solvent, and the product is purified by distillation . The general reaction is as follows:

Eu+3CF3SO3H→Eu(CF3SO3)3+3H2

Chemical Reactions Analysis

Europium(III) trifluoromethanesulfonate is primarily used as a catalyst in organic synthesis. It is a water-tolerant Lewis acid that is particularly effective in the Aldol reaction of silyl enol ethers with aldehydes . The compound does not undergo typical oxidation or reduction reactions but is involved in substitution reactions where it acts as a catalyst to facilitate the formation of carbon-carbon bonds.

Scientific Research Applications

Luminescence Applications

1. Photonic Devices:

Europium(III) trifluoromethanesulfonate is widely used in photonic devices because of its strong red emission, which is crucial for applications such as phosphors in display technologies. The luminescence properties can be enhanced through the formation of complexes with various ligands, leading to improved efficiency in light-emitting applications.

Case Study:

Research demonstrated that self-assembled gels doped with europium salts exhibit enhanced luminescent properties, making them suitable for smart soft materials used in time-gated luminescence applications. The gels showed a luminescence lifetime of approximately 273 μs for the transition from to upon laser excitation, indicating potential for advanced photonic applications .

2. Bioimaging:

The compound's luminescent properties also extend to bioimaging techniques. The ability to emit light in the red spectrum allows for reduced autofluorescence interference, making europium(III) complexes ideal candidates for use in biological systems.

Magnetic Resonance Imaging (MRI)

1. Contrast Agents:

this compound has been explored as a potential contrast agent in MRI due to its paramagnetic properties. The coordination chemistry of europium allows for the design of agents that enhance image contrast through increased relaxivity.

Case Study:

Studies have shown that europium(III) complexes can be engineered to improve water exchange kinetics, which is critical for enhancing MRI signal intensity. A notable example involved the synthesis of europium complexes with varying ligand structures, revealing that modifications could significantly affect water residence lifetimes and relaxivity .

2. Paramagnetic Chemical Exchange Saturation Transfer (PARACEST):

Europium(III) compounds are also utilized in PARACEST imaging, where they function as efficient CEST agents. The unique chemical environment around the europium ion can be tailored to optimize imaging performance.

Catalysis

1. Catalytic Reactions:

this compound serves as a catalyst in various organic reactions. Its Lewis acid properties enable it to facilitate reactions such as Friedel-Crafts acylation and other electrophilic aromatic substitutions.

Case Study:

Recent research highlighted the effectiveness of this compound in catalyzing the formation of carbon-carbon bonds under mild conditions, showcasing its utility in synthetic organic chemistry .

Summary of Applications

Mechanism of Action

As a Lewis acid, europium(III) trifluoromethanesulfonate facilitates chemical reactions by accepting electron pairs from Lewis bases. In the Aldol reaction, it activates the carbonyl group of the aldehyde, making it more electrophilic and thus more reactive towards nucleophilic attack by the silyl enol ether . This activation lowers the energy barrier for the reaction, increasing the reaction rate and yield.

Comparison with Similar Compounds

Europium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate compounds, which include:

- Lanthanum(III) trifluoromethanesulfonate

- Erbium(III) trifluoromethanesulfonate

- Terbium(III) trifluoromethanesulfonate

- Ytterbium(III) trifluoromethanesulfonate

What sets this compound apart is its specific fluorescence properties, which make it particularly useful in applications requiring red fluorescence. This unique characteristic is not as pronounced in the other similar compounds, making this compound a preferred choice for certain biological and optoelectronic applications .

Biological Activity

Europium(III) trifluoromethanesulfonate, commonly referred to as europium triflate, is a compound with significant biological activity, particularly noted for its applications in fluorescence imaging and biosensing. Its unique properties as a Lewis acid catalyst also facilitate various biochemical reactions, making it a valuable tool in both organic synthesis and biological research.

Overview of this compound

- Chemical Formula :

- Molecular Weight : 599.15 g/mol

- CAS Number : 52093-25-1

- Appearance : White to light yellow powder or crystals

This compound acts primarily as a Lewis acid, facilitating chemical reactions without undergoing permanent changes itself. This property allows it to interact with various biomolecules, influencing cellular processes and enzyme activities.

Biochemical Pathways

-

Catalytic Activity :

- It is particularly effective in catalyzing the Aldol reaction of silyl enol ethers with aldehydes, which is crucial for forming carbon-carbon bonds in organic synthesis .

- The compound has been shown to interact with Schiff base ligands, forming complexes that exhibit notable photophysical properties.

-

Cellular Effects :

- Europium triflate influences cell signaling pathways and gene expression, potentially modulating the activity of specific enzymes and proteins.

- It can alter cellular behavior by affecting metabolic pathways and cellular function.

-

Molecular Interactions :

- The compound binds to biomolecules through coordination interactions, affecting their structure and function.

Fluorescence Imaging and Biosensing

This compound is widely used in biological fluorescence imaging due to its ability to emit red fluorescence when excited. This property is exploited in various biosensing applications, allowing for the detection of biomolecules in complex biological samples.

Case Studies

- Fluorescence Probes :

- Optoelectronic Devices :

Safety and Handling

While europium triflate is valuable for research, it poses certain hazards:

- Hazard Classification : Causes severe skin burns and eye damage.

- Precautionary Measures : Protective gloves and eyewear should be worn when handling the compound. Inhalation or contact with skin should be avoided .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Catalytic Reactions | Facilitates organic synthesis reactions (e.g., Aldol reactions). |

| Fluorescence Emission | Emits red fluorescence useful for imaging and biosensing applications. |

| Cellular Interactions | Modulates enzyme activity and influences cellular signaling pathways. |

| Complex Formation | Forms complexes with ligands affecting their photophysical properties. |

Q & A

Basic Research Questions

Q. What are the standard protocols for safely handling Europium(III) trifluoromethanesulfonate in laboratory settings?

this compound requires strict safety measures due to its skin and eye irritation hazards (GHS Category 2/2A). Key protocols include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent direct contact .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust or aerosols .

- Waste disposal: Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

- Storage: Keep in airtight, labeled containers in a cool, dry environment to minimize hygroscopic degradation .

Q. What methodologies are recommended for synthesizing this compound from europium oxide precursors?

Two validated synthesis routes include:

- Direct dissolution of Eu₂O₃ : React europium(III) oxide with trifluoromethanesulfonic acid under anhydrous conditions. Filter and recrystallize the product from ethanol to obtain high-purity Eu(CF₃SO₃)₃ .

- Chloride intermediate method : Dissolve Eu₂O₃ in concentrated HCl, followed by ethanol addition. Precipitate the triflate salt by adding trifluoromethanesulfonic acid and ethyl ether, then dry at 50°C .

- Purity verification : Confirm stoichiometry via elemental analysis (e.g., EDTA titrations for Eu³⁺ content) .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

- Thermal analysis : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition steps (e.g., loss of coordinated solvents) and thermal stability up to 300°C .

- Luminescence spectroscopy : Monitor Eu³⁺ emission bands (e.g., ⁵D₀→⁷F₂ transition at 614 nm) to confirm ligand coordination and absence of quenching impurities .

- X-ray diffraction (XRD) : Compare experimental powder patterns with crystallographic databases to verify phase purity .

Advanced Research Questions

Q. How does the luminescent behavior of this compound facilitate its use in cellular imaging studies?

Eu³⁺ ions exhibit unique luminescent "fingerprints" due to their sharp emission lines and long lifetimes (~ms), enabling time-gated imaging to suppress autofluorescence. Key steps include:

- Cell staining : Incubate CHO cells with Eu(CF₃SO₃)₃ solutions (0.1–0.2 mM) to allow binding to glycocalyx components .

- Spectral analysis : Use confocal microscopy with 394 nm excitation and collect emission spectra pixel-by-pixel. Background subtraction reveals site-specific binding via unchanged emission fine structure .

- Quantitative mapping : Correlate luminescence intensity with extracellular Ca²⁺ flux in gravitropic plant cells, leveraging Eu³⁺ as a calcium analog .

Q. What experimental approaches resolve discrepancies in reported solubility or coordination properties of this compound?

Discrepancies arise from varying hydration states or solvent interactions. Mitigation strategies:

- Solvent control : Use rigorously dried acetonitrile or DMF for anhydrous studies, as water competes for coordination sites .

- NMR spectroscopy : Analyze ¹⁷O chemical shifts in aqueous solutions (e.g., 0.12 M Eu³⁺) to assess hydration number and magnetic susceptibility effects .

- Comparative titrations : Cross-validate EDTA complexometric titrations with ICP-OMS for accurate Eu³⁺ quantification .

Q. How can NMR spectroscopy be optimized to study the magnetic susceptibility and hydration states of this compound in solution?

- Isotopic enrichment : Use ¹⁷O-enriched water to enhance NMR signal sensitivity for studying Eu³⁺-water interactions .

- Concentration calibration : Prepare a series of solutions (0.025–0.2 M Eu³⁺) to establish a linear relationship between ¹⁷O shift and concentration, avoiding signal saturation .

- Temperature control : Maintain consistent temperature (e.g., 25°C) to minimize thermal broadening of peaks.

Properties

IUPAC Name |

europium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Eu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNOVENTEPVGEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

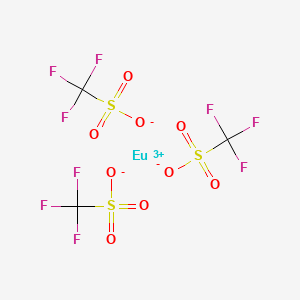

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3EuF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433321 | |

| Record name | europium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52093-25-1 | |

| Record name | europium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.